molecular formula C8H9FN2O3 B12304580 2-Ethoxy-4-fluoro-5-nitroaniline

2-Ethoxy-4-fluoro-5-nitroaniline

Cat. No.: B12304580
M. Wt: 200.17 g/mol
InChI Key: FWTPYXROUXJRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4-fluoro-5-nitroaniline is an organic compound with the molecular formula C8H9FN2O3 and a molecular weight of 200.17 g/mol It is a derivative of aniline, characterized by the presence of ethoxy, fluoro, and nitro groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-fluoro-5-nitroaniline typically involves multiple steps. One common method includes the nitration of 2-ethoxy-4-fluoroaniline using a mixture of nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aniline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-fluoro-5-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-4-fluoro-5-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-fluoro-5-nitroaniline involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethoxy and fluoro groups may influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-fluoro-5-nitroaniline is unique due to the combination of ethoxy, fluoro, and nitro groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various synthetic pathways and applications .

Properties

Molecular Formula

C8H9FN2O3

Molecular Weight

200.17 g/mol

IUPAC Name

2-ethoxy-4-fluoro-5-nitroaniline

InChI

InChI=1S/C8H9FN2O3/c1-2-14-8-3-5(9)7(11(12)13)4-6(8)10/h3-4H,2,10H2,1H3

InChI Key

FWTPYXROUXJRBF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1N)[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.